

The Discovery and Synthesis of KL-11743: A Technical Whitepaper

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B12431999

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Abstract

KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), demonstrating significant potential in oncology. By competitively inhibiting GLUT1, GLUT2, GLUT3, and GLUT4, **KL-11743** disrupts the aberrant glucose metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect. [1] This targeted inhibition of glucose uptake leads to profound energetic and redox stress within tumor cells, creating a metabolic vulnerability that can be exploited for therapeutic intervention. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **KL-11743**, including detailed experimental methodologies and key quantitative data.

Introduction to KL-11743

Cancer cells exhibit a reprogrammed metabolism characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen.[1] This metabolic shift is facilitated by the overexpression of glucose transporters, particularly GLUT1 and GLUT3.[1] Consequently, targeting these transporters presents a promising strategy for cancer therapy.

KL-11743 emerged from a compound screening and optimization program aimed at identifying potent and specific inhibitors of glucose transport.[2] It acts as a glucose-competitive inhibitor of the class I GLUTs, effectively blocking the primary route of glucose entry into cancer cells.[3]

This disruption of glucose metabolism triggers a cascade of downstream effects, including the depletion of NADH pools and a notable accumulation of aspartate, indicating a shift towards oxidative phosphorylation.^{[4][5]} A key finding in the preclinical evaluation of **KL-11743** is its ability to induce synthetic lethality in tumors with deficient mitochondrial metabolism, such as those with mutations in the tricarboxylic acid (TCA) cycle.^{[2][4][5]}

Synthesis of KL-11743

The synthesis of **KL-11743** and related compounds has been described in the scientific literature.^[4] The following represents a generalized synthetic scheme for this series of GLUT inhibitors.

A detailed, step-by-step protocol for the synthesis of **KL-11743**, including specific reaction conditions, purification methods, and analytical characterization, would be required for precise replication.

In Vitro Characterization Potency and Selectivity

KL-11743 demonstrates potent inhibitory activity against the class I glucose transporters.^{[3][6]}

Target	IC50 (nM)
GLUT1	115 ^{[3][6]}
GLUT2	137 ^{[3][6]}
GLUT3	90 ^{[3][6]}
GLUT4	68 ^[3]

Cellular Activity

In cellular assays, **KL-11743** effectively inhibits key metabolic processes dependent on glucose uptake.

Cell Line	Assay	IC50 (nM)
HT-1080 Fibrosarcoma	Glucose Consumption	228[2]
HT-1080 Fibrosarcoma	Lactate Secretion	234[2]
HT-1080 Fibrosarcoma	2-Deoxyglucose (2DG) Transport	87[2]
HT-1080 Fibrosarcoma (oligomycin-treated)	Glycolytic ATP Production	127[2]

In Vivo Characterization

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated the oral bioavailability and dose-linear plasma exposure of **KL-11743**.[\[2\]](#)

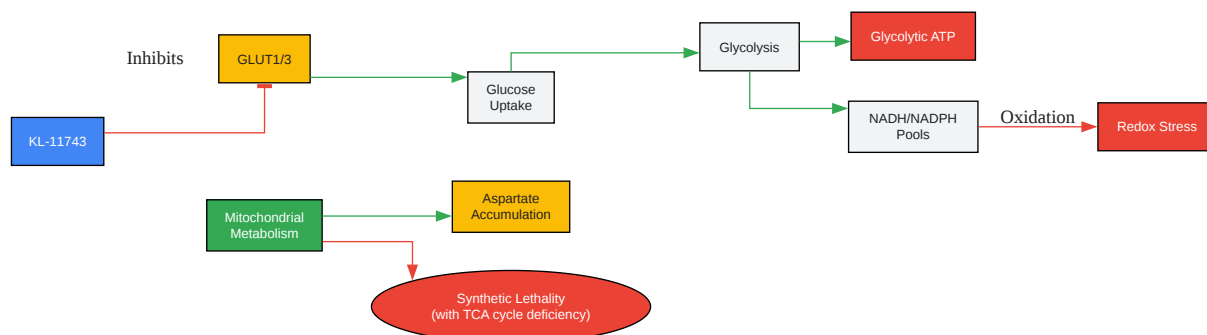
Species	Parameter	Value
Mice	Oral Bioavailability (F)	15-30% [2]
Rats	Oral Bioavailability (F)	15-30% [2]
Mice	Half-life (t _{1/2})	1.45 - 4.75 h [2]
Rats	Half-life (t _{1/2})	2.04 - 5.38 h [2]
Mice & Rats	Time to Maximum Concentration (t _{max})	2 - 3 h [2]

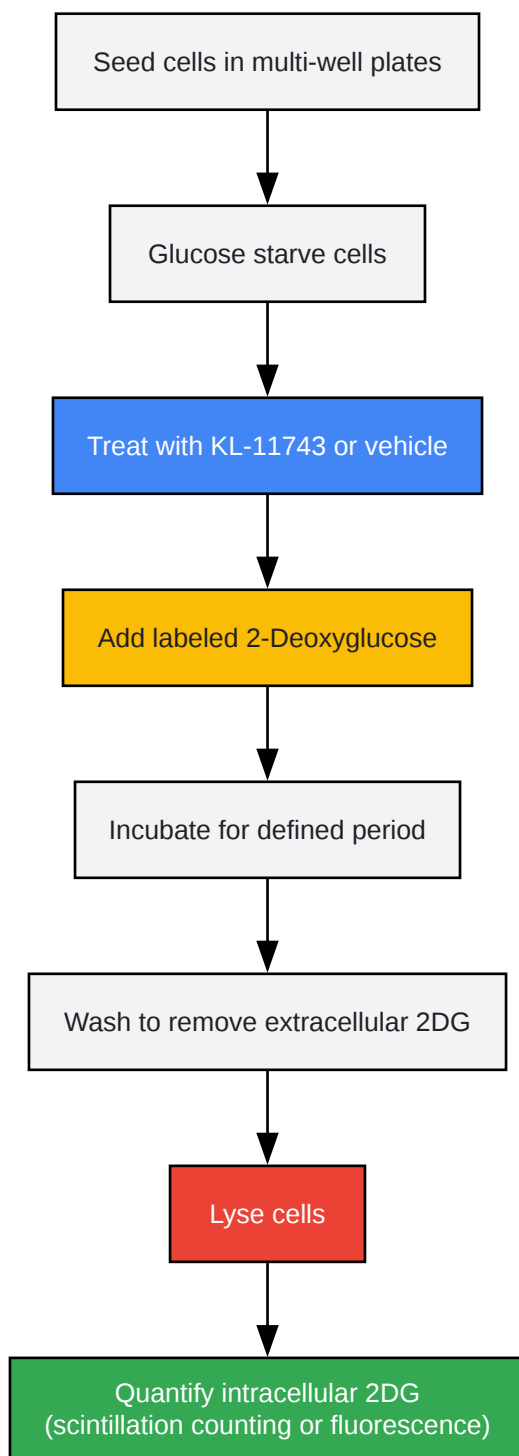
Pharmacodynamics

Oral administration of **KL-11743** in mice resulted in a significant elevation of blood glucose levels and delayed glucose clearance in an oral glucose tolerance test (OGTT), confirming its in vivo target engagement.[\[2\]](#)

Mechanism of Action and Signaling Pathways

KL-11743's primary mechanism of action is the competitive inhibition of class I GLUTs. This blockade of glucose entry into the cell has profound consequences on cellular metabolism and signaling.





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